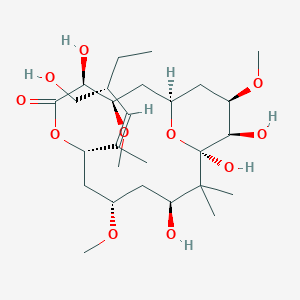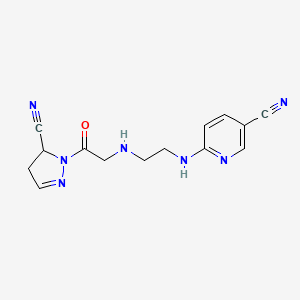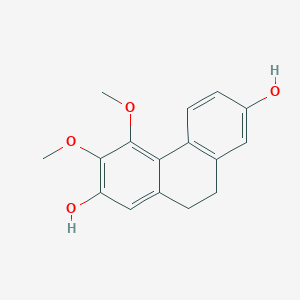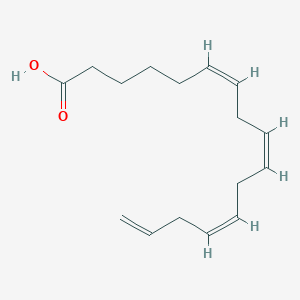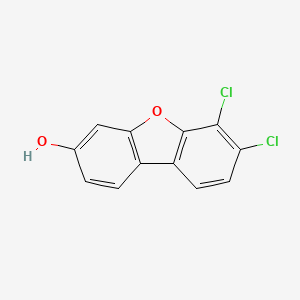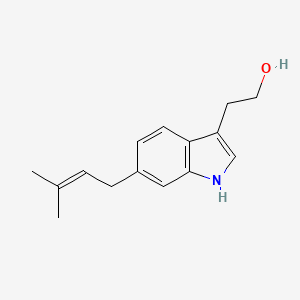
1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of indole compounds involves a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The specific structure of “1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-” would include additional groups attached to this basic structure, but specific details are not available in the sources I have access to.Applications De Recherche Scientifique
1. Organometallic Chemistry
"1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-" and related compounds have been studied in the context of organometallic chemistry. For example, Tollari et al. (2000) explored carbene complexes of cycloplatinated 1H-indole derivatives, demonstrating their potential in synthesizing various metal-organic frameworks and ligands (Tollari et al., 2000).
2. Natural Product Research
In natural product research, these compounds have been identified in novel microbial strains. Jansen et al. (2014) discovered indole derivatives, including indolyl ethanol, in cultures of a new myxobacterial strain, showing the significance of these compounds in natural product chemistry and potential pharmaceutical applications (Jansen et al., 2014).
3. Medicinal Chemistry
In medicinal chemistry, derivatives of "1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)-" have been synthesized for antimicrobial activities. Vijaya Laxmi and Rajitha (2010) synthesized indole semicarbazone derivatives, showing antimicrobial properties against various pathogens (Vijaya Laxmi & Rajitha, 2010).
4. Synthetic Chemistry
The compound and its derivatives have also found applications in synthetic chemistry. Noland et al. (2018) investigated condensation reactions of indole with acetophenones, contributing to the field of synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Noland et al., 2018).
Propriétés
IUPAC Name |
2-[6-(3-methylbut-2-enyl)-1H-indol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)3-4-12-5-6-14-13(7-8-17)10-16-15(14)9-12/h3,5-6,9-10,16-17H,4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYAYZKRMLYPNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CN2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438237 | |
| Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
CAS RN |
583060-24-6 | |
| Record name | 1H-Indole-3-ethanol, 6-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



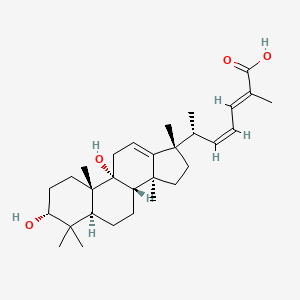
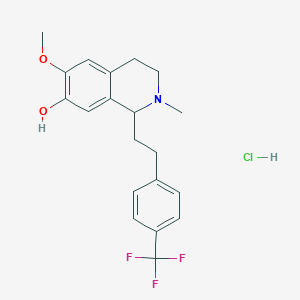
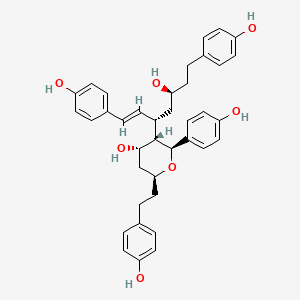
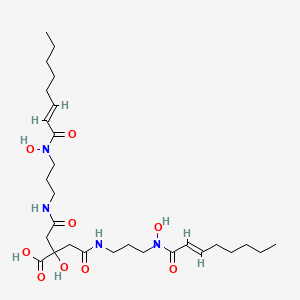
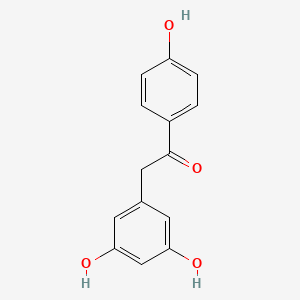
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9R,10R,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-9-(3-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251243.png)
![N-(2,6-dichlorobenzoyl)-3-[6-(2,6-dimethoxyphenyl)-2-naphthyl]alanine](/img/structure/B1251245.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1251246.png)
![(5-methyl-2-methylidenehexyl) (Z,2S)-2-hydroxy-6-[(1S,4E,6E,9R,11R,12S,13S,14Z,16E,19E,21R,23R,24R)-11-hydroxy-24-(hydroxymethyl)-12,15,24-trimethyl-3-oxo-2,22,26-trioxatricyclo[19.3.1.19,13]hexacosa-4,6,14,16,19-pentaen-23-yl]hex-4-enoate](/img/structure/B1251248.png)
